O-Decylhydroxylamine
Overview
Description
O-Decylhydroxylamine is an organic compound with the molecular formula C₁₀H₂₃NO and a molecular weight of 173.2957 g/mol . It is a derivative of hydroxylamine where the hydroxyl group is substituted with a decyl group, making it a long-chain alkyl hydroxylamine . This compound is typically a colorless to yellowish oily liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Decylhydroxylamine can be synthesized through the reaction of decylamine with hydroxylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The reaction can be represented as follows:
Decylamine+Hydroxylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and distillation to ensure the product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: O-Decylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions typically involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated hydroxylamines.
Scientific Research Applications
O-Decylhydroxylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of O-Decylhydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in target molecules, leading to modifications in their structure and function . This property is particularly useful in the modification of biomolecules such as DNA and proteins .
Comparison with Similar Compounds
- O-Methoxyhydroxylamine
- O-Ethoxyhydroxylamine
- O-Butoxyhydroxylamine
Comparison: O-Decylhydroxylamine is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain hydroxylamines. This makes it more hydrophobic and alters its reactivity and solubility in various solvents .
Properties
IUPAC Name |
O-decylhydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-9-10-12-11/h2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAOOIFODUDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074704 | |
Record name | O-Decylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29812-79-1 | |
Record name | Decyloxyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029812791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Decylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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